molecular formula C8H17BrO2 B13570769 1-Bromo-4-(2-methoxyethoxy)-2-methylbutane

1-Bromo-4-(2-methoxyethoxy)-2-methylbutane

Cat. No.: B13570769
M. Wt: 225.12 g/mol
InChI Key: XHALIBOUXKINPV-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methoxyethoxy)-2-methylbutane can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethyl methyl ether with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methoxyethoxy)-2-methylbutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

    Nucleophilic Substitution: Products include ethers, nitriles, and amines.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-Bromo-4-(2-methoxyethoxy)-2-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methoxyethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern.

    1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene: Contains additional ether groups and an aromatic ring.

    1-Bromo-4-{[2-(2-methoxyethoxy)ethoxy]methyl}benzene: Similar structure with different functional groups

Uniqueness

1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is unique due to its specific substitution pattern and the presence of both bromine and ether functional groups. This combination of features makes it a versatile compound in organic synthesis and various research applications.

Properties

Molecular Formula

C8H17BrO2

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-4-(2-methoxyethoxy)-2-methylbutane

InChI

InChI=1S/C8H17BrO2/c1-8(7-9)3-4-11-6-5-10-2/h8H,3-7H2,1-2H3

InChI Key

XHALIBOUXKINPV-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCOC)CBr

Origin of Product

United States

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